BenchChemオンラインストアへようこそ!

Azt-pmap

Antiviral HIV-1 EC50

Azt-pmap (AZTpPMPA) is NOT a generic AZT/tenofovir blend. It is a single chemical entity engineered to bypass the poor macrophage phosphorylation of AZT and the limited permeability of PMPA. As confirmed by peer-reviewed research, its phosphoramidate bridge ensures slow, enzyme-mediated intracellular release of both active antivirals with a 36 h conversion half-life. For labs studying HIV persistence in myeloid reservoirs or designing targeted, sustained-release nucleotide prodrugs, stoichiometric intracellular delivery is critical. Sourcing Azt-pmap guarantees you are testing the exact heterodinucleotide architecture—not a surrogate mixture. Standard purity is ≥98%, and we facilitate global B2B shipping under applicable research-use regulations.

Molecular Formula C20H25N6O8P
Molecular Weight 508.4 g/mol
Cat. No. B1203344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzt-pmap
Synonyms3'-azidothymidine-5'-(phenylmethoxyalanyl)phosphate
AZT-PMAP
Molecular FormulaC20H25N6O8P
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-]
InChIInChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15-,16+,17+,35?/m0/s1
InChIKeyCNUMCGXPKWOQFJ-FBXIHYFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azt-pmap: A Heterodinucleotide Prodrug of AZT and Tenofovir for Targeted Antiviral Research


Azt-pmap (AZTpPMPA) is a heterodinucleotide prodrug composed of the established anti-HIV agents zidovudine (AZT) and tenofovir (PMPA) chemically linked via a phosphate bridge [1]. As an aryl phosphate derivative of AZT, it belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class and is primarily utilized in antiviral research as a targeted delivery system for macrophages [2]. Unlike its parent monomers, Azt-pmap is designed to release stoichiometric amounts of both AZT and PMPA intracellularly, thereby addressing limitations in cellular phosphorylation and permeability [1].

Why Azt-pmap Cannot Be Replaced by Simple AZT or Tenofovir in Macrophage-Targeted Assays


Generic substitution of Azt-pmap with its individual components, AZT and tenofovir (PMPA), fails to replicate its unique pharmacological profile due to fundamental differences in cellular uptake, metabolic activation, and sustained drug release. AZT suffers from poor phosphorylation efficiency in key viral reservoirs like macrophages, while PMPA exhibits limited cellular permeability [1]. Azt-pmap overcomes these barriers by acting as a prodrug that is slowly converted by cell-resident enzymes to release both monomers over an extended period, with a conversion half-life of 36 hours at 37°C [1]. Furthermore, simple combination therapy does not provide the same stoichiometric intracellular delivery or the ability to be encapsulated into carrier systems like erythrocytes for targeted delivery [2].

Quantitative Differentiation of Azt-pmap: Direct Comparative Data vs. Key Alternatives


In Vitro Antiviral Potency of Azt-pmap in HIV-1 Infected T-Cell Lines

Azt-pmap demonstrates potent anti-HIV-1 activity in infected C8166 and JM T-cell lines, with EC50 values of 0.08 µM and 0.32 µM, respectively . This potency is comparable to that of its parent drug AZT, which typically exhibits EC50 values in the low nanomolar range in similar cell lines, but Azt-pmap offers the added benefit of targeted macrophage delivery [1].

Antiviral HIV-1 EC50

Efficacy in Reducing Murine AIDS Disease Markers: Azt-pmap vs. AZT and PMPA Monotherapy and Combination

In a murine AIDS model (LP-BM5 infected C57BL/6 mice), Azt-pmap administered intraperitoneally reduced lymphadenopathy by 88%, splenomegaly by 64%, lymph node proviral DNA by 49%, and hypergammaglobulinemia by 40% [1]. These effects were compared directly to AZT and PMPA alone, and to the combination of AZT plus PMPA. The combination therapy achieved similar reductions in splenomegaly and lymphadenopathy, but superior reductions in hypergammaglobulinemia (64%) and proviral DNA (75%) [1]. Notably, PMPA monotherapy produced results overlapping with Azt-pmap, indicating that the addition of AZT did not enhance the antiviral effect in this model [1].

Murine AIDS Prodrug In Vivo Efficacy

Intracellular Prodrug Conversion Kinetics: Sustained Release of Active Monomers

Azt-pmap undergoes slow enzymatic conversion by cell-resident enzymes to release PMPA, AZT monophosphate, and AZT, with a conversion half-life of 36 hours at 37°C [1]. This contrasts sharply with free AZT, which is rapidly metabolized and eliminated, and with PMPA, which suffers from poor cellular uptake [1]. The sustained release profile is a key differentiator, enabling prolonged intracellular drug levels without frequent dosing.

Prodrug Pharmacokinetics Half-life

Targeted Macrophage Delivery via Erythrocyte Encapsulation

When encapsulated into autologous erythrocytes, Azt-pmap achieves near-complete suppression of HIV-1 p24 production in infected macrophages, with 97% inhibition compared to only 27% inhibition when administered as free drug [1]. This demonstrates that the prodrug is not only capable of sustained intracellular release but can be further leveraged via advanced delivery systems for enhanced efficacy.

Drug Delivery Macrophage Erythrocyte

Optimal Use Cases for Azt-pmap in Antiviral and Drug Delivery Research


Macrophage-Targeted Antiviral Studies

Researchers investigating HIV-1 persistence in macrophage reservoirs should utilize Azt-pmap to overcome the poor phosphorylation of AZT and the limited permeability of PMPA in these cells [1]. The compound's ability to deliver both active moieties intracellularly makes it an ideal tool for in vitro assays assessing viral replication inhibition in monocyte-derived macrophages (M/M).

Prodrug and Drug Delivery System Development

Azt-pmap serves as a model compound for designing heterodinucleotide prodrugs and advanced delivery systems. Its demonstrated conversion half-life of 36 hours [1] and enhanced efficacy when encapsulated in erythrocytes [2] provide a benchmark for developing sustained-release formulations or cell-based carrier strategies targeting the reticuloendothelial system.

In Vivo Murine AIDS Model Studies

In murine AIDS research using the LP-BM5 model, Azt-pmap is valuable for studying the pharmacokinetics and pharmacodynamics of slow-release prodrugs [1]. While it may not offer synergistic antiviral effects over PMPA alone, its unique delivery profile allows for the investigation of tissue-specific drug distribution and long-term viral suppression in vivo.

Comparative Antiviral Pharmacology Research

Azt-pmap is a critical comparator for evaluating next-generation nucleotide dimers and targeted antiviral agents. Its established in vitro EC50 values [1] and in vivo efficacy data [2] provide a solid baseline for benchmarking new compounds designed to improve upon macrophage targeting, cellular permeability, or sustained release kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azt-pmap

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.